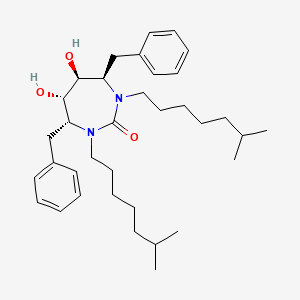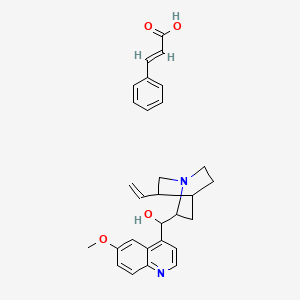
(8alpha,9R)-9-Hydroxy-6'-methoxycinchonanium cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 208-974-0, also known as Palmitoylethanolamide, is a naturally occurring fatty acid amide. It belongs to the class of nuclear factor agonists and is known for its anti-inflammatory and analgesic properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in various medical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoylethanolamide can be synthesized through several methods. One common synthetic route involves the reaction of palmitic acid with ethanolamine. The reaction typically occurs under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, Palmitoylethanolamide is produced using a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of Palmitoylethanolamide.
Chemical Reactions Analysis
Types of Reactions
Palmitoylethanolamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Palmitic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Palmitoylethanolamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying fatty acid amides.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential in treating chronic pain, neuroinflammation, and other inflammatory conditions.
Industry: Utilized in the formulation of dietary supplements and pharmaceuticals.
Mechanism of Action
Palmitoylethanolamide exerts its effects through several mechanisms:
Molecular Targets: It binds to nuclear receptors such as peroxisome proliferator-activated receptor-alpha (PPAR-α), which regulates gene expression involved in inflammation and pain.
Pathways Involved: It modulates the activity of mast cells, reducing the release of pro-inflammatory mediators. It also influences the endocannabinoid system, enhancing the body’s natural pain-relief mechanisms.
Comparison with Similar Compounds
Similar Compounds
Anandamide: Another fatty acid amide with similar anti-inflammatory properties.
Oleoylethanolamide: Shares structural similarities and also acts on PPAR-α receptors.
Uniqueness
Palmitoylethanolamide is unique due to its dual action on both nuclear receptors and the endocannabinoid system, providing a broader range of therapeutic effects compared to similar compounds.
Properties
CAS No. |
549-64-4 |
|---|---|
Molecular Formula |
C29H32N2O4 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C20H24N2O2.C9H8O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;10-9(11)7-6-8-4-2-1-3-5-8/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-7H,(H,10,11)/b;7-6+ |
InChI Key |
YMRKKGLHSINGMI-UETGHTDLSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


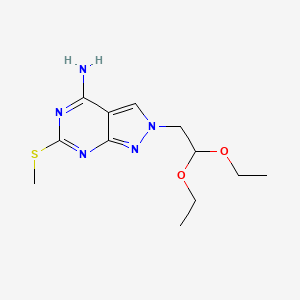

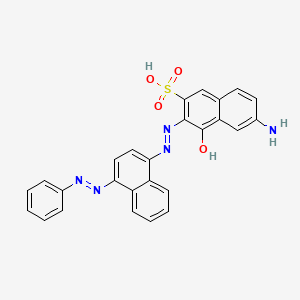
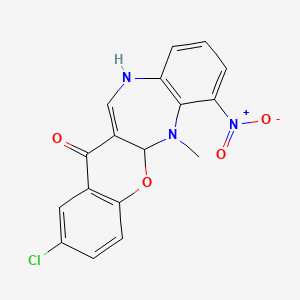
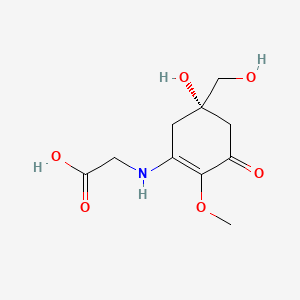

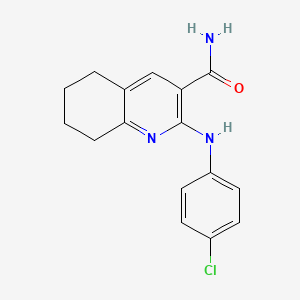
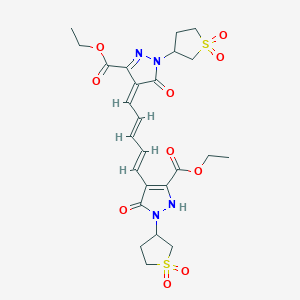
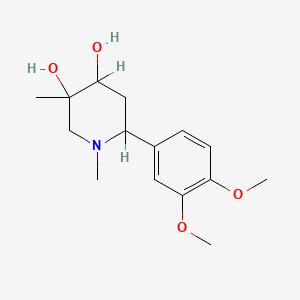

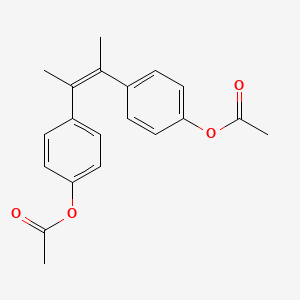

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
